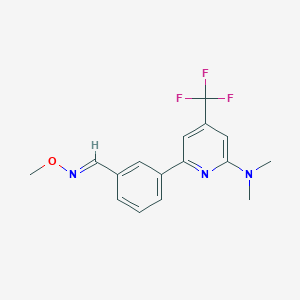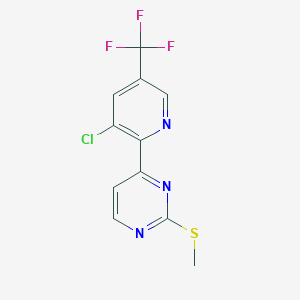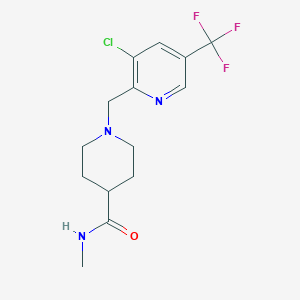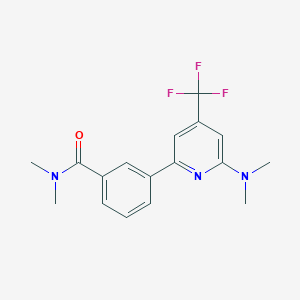
2-(Pyrrolidin-1-yl)-6-(trifluoromethyl)pyridine
説明
The compound “2-(Pyrrolidin-1-yl)-6-(trifluoromethyl)pyridine” is a nitrogen-containing heterocycle. The pyrrolidine ring, a five-membered saturated scaffold, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The empirical formula of the compound is C10H11F3N2 .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main methods. The first involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound . The second method involves the formation of the pyrrolidine ring from acyclic precursors, enabling the preparation of 2-(pyrrolidin-1-yl)pyrimidines in a single step .Molecular Structure Analysis
The molecular weight of “2-(Pyrrolidin-1-yl)-6-(trifluoromethyl)pyridine” is 216.20 . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to exhibit bioactive properties . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Physical And Chemical Properties Analysis
The compound has a molecular weight of 216.20 . The density of a similar compound, 2-(1-Pyrrolidinyl)-3-(trifluoromethyl)pyridine, is 1.238±0.06 g/cm3 .科学的研究の応用
Coordination Chemistry and Molecular Structure
Research on related pyridine derivatives has demonstrated their potential in coordination chemistry, particularly for creating metal complexes with unique properties. For instance, studies on substituted pyridines have explored their ability to chelate metals, leading to the formation of complexes that are significant in hydrogen-bonded crystal engineering and potentially in catalysis. One study outlined the synthesis and structural analysis of pyridine derivatives that, upon reaction with metal salts, form cationic chelates similar to those produced by bipyridine compounds. These chelates are notable for their coordinative interactions and hydrogen bonding patterns, which play crucial roles in determining their molecular structures and functionalities (A. Duong et al., 2011).
Synthesis and Structural Insights
The synthesis of novel compounds and the study of their structural features are fundamental applications in scientific research. For example, the creation of thioanalogues of specific nicotine derivatives demonstrates the versatility of pyridine frameworks in organic synthesis. These compounds, obtained through specific reagents, showcase interesting structural characteristics confirmed by various spectroscopic methods and X-ray diffraction analysis. Such research contributes valuable knowledge to the field of organic chemistry and materials science, offering insights into molecular geometries and the effects of substituents on compound properties (Marzena Wojciechowska-Nowak et al., 2011).
Anticancer Activity
The development of pyridine-containing compounds as potential anticancer agents represents a significant application in medicinal chemistry. Research has focused on synthesizing pyridine derivatives with various heterocyclic rings to evaluate their efficacy against different cancer cell lines. Such studies aim to identify novel therapeutic agents by examining the anticancer activity of these compounds in vitro. Notably, some derivatives have shown promising results, outperforming established drugs in specific assays. This underscores the potential of pyridine-based compounds in the development of new cancer treatments (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2020).
Photophysical and Electrochemical Properties
The investigation of the photophysical and electrochemical properties of pyridine derivatives is crucial for their application in materials science, particularly in the development of OLEDs and sensors. Studies have focused on understanding the impact of substituents on the optical and electronic characteristics of these compounds. Such research not only provides insights into the fundamental properties of these materials but also guides the design of novel compounds for specific applications, such as light-emitting diodes and sensing devices (Li-min Huang et al., 2013).
作用機序
While the specific mechanism of action for “2-(Pyrrolidin-1-yl)-6-(trifluoromethyl)pyridine” is not mentioned in the search results, it’s worth noting that derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been found to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor .
将来の方向性
The pyrrolidine ring is a versatile scaffold for novel biologically active compounds. The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . This suggests that “2-(Pyrrolidin-1-yl)-6-(trifluoromethyl)pyridine” and its derivatives could be of interest in future drug discovery efforts.
特性
IUPAC Name |
2-pyrrolidin-1-yl-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)8-4-3-5-9(14-8)15-6-1-2-7-15/h3-5H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMBJBIQNQPWPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[3-(3-Methoxy-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401823.png)
![2-Chloro-N-[2-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide](/img/structure/B1401825.png)
![2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid](/img/structure/B1401828.png)
![[6-(4-Isoxazol-5-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401829.png)


![{4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-yl}-methyl-amine](/img/structure/B1401833.png)

![4-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ol](/img/structure/B1401839.png)

![[6-(4-Amino-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401842.png)
